molecular formula C8H14N2O2S2 B2459932 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide CAS No. 863511-53-9

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide

Cat. No. B2459932
M. Wt: 234.33
InChI Key: PQEPPAHRXJHAAH-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives have been synthesized by researchers for various purposes . For example, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole compounds can vary greatly depending on the substituents on the thiazole ring . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety And Hazards

The safety and hazards of thiazole compounds can vary greatly depending on the specific compound. Some thiazole derivatives have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

Thiazole compounds continue to be an area of active research due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-3-14(11,12)9-5-4-8-6-13-7(2)10-8/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPPAHRXJHAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CSC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide

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